![molecular formula C13H10FN3 B1521606 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine CAS No. 106461-31-8](/img/structure/B1521606.png)
1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine
Overview
Description
“1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine” is a compound that contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound . This compound also has a fluorophenyl group attached to it, which could potentially influence its physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. The benzodiazole and fluorophenyl groups could potentially undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodiazole and fluorophenyl groups could potentially affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Synthesis of N,N-Disubstituted Piperazine Derivatives
1-(4-Fluorophenyl)-1H-1,3-benzodiazol-2-amine: is utilized in the synthesis of N,N-disubstituted piperazine compounds. These derivatives are of interest due to their potential pharmacological activities, including antipsychotic and antidepressant effects. The fluorophenyl group contributes to the binding affinity of these compounds to their target receptors .
Development of Sedative and Hypnotic Drugs
As a major metabolite of niaparazine, this compound plays a role in the development of sedative and hypnotic drugs. Its structure-activity relationship (SAR) is studied to enhance the efficacy and reduce the side effects of these therapeutic agents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)16-13(17)15/h1-8H,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAOFTBZFMMLGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.